molecular formula C17H18N4O3S B2603751 N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 902248-69-5

N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B2603751
CAS No.: 902248-69-5
M. Wt: 358.42
InChI Key: QXMHJMVZBZBYHX-UHFFFAOYSA-N
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Description

N-(3'-Acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-[1,3,4]thiadiazol] core. This scaffold integrates an indoline moiety fused with a 1,3,4-thiadiazol ring, modified by acetyl, allyl, and methyl substituents. The spiro architecture introduces conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

N-(4-acetyl-5'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-5-8-20-14-7-6-10(2)9-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h5-7,9H,1,8H2,2-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHJMVZBZBYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that spiro[indoline] derivatives can possess activity against various bacterial strains, including Pseudomonas aeruginosa and Burkholderia pseudomallei . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective agents in combating resistant bacterial infections.

Anticancer Potential
The compound's structure suggests possible anticancer activity. Similar spiro[indoline] derivatives have been studied for their cytotoxic effects against different cancer cell lines. For instance, analogs have shown IC50 values indicating effectiveness at low concentrations against prostate and breast cancer cells . The mechanism of action may involve the inhibition of key cellular pathways involved in cancer proliferation.

Pharmacology

Enzyme Inhibition
this compound may also act as an enzyme inhibitor. Research has highlighted the role of similar compounds in inhibiting enzymes related to metabolic pathways in cancer and obesity . By targeting specific enzymes, these compounds can potentially modulate metabolic processes and offer therapeutic benefits.

Materials Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use as a building block in the synthesis of more complex materials. Its derivatives can be utilized in the development of novel polymers or nanomaterials with tailored properties for specific applications .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/ml)
ChloroxineBurkholderia pseudomallei0.5
Spiro[indoline] derivativePseudomonas aeruginosa0.8

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
Spiro[indoline] derivativeLNCaP (Prostate)0.03
Spiro[indoline] derivativeMCF7 (Breast)0.05

Mechanism of Action

The mechanism of action of N-(3’-acetyl-1-allyl-5-methyl-2-oxo-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparison of Spiro[indoline-3,2'-[1,3,4]thiadiazol] Derivatives

Compound Name Substituents at Position 1 Key Modifications Bioactivity (IC₅₀ or Activity Profile) Reference
N-(3'-Acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide Allyl Acetyl, methyl Data not explicitly reported N/A
CFM-4 2-Chlorobenzyl Phenyl substituent Anticancer (IC₅₀: 10–15 μM); induces apoptosis via caspase activation 5
N-{3'-Acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide 2-(2-Methylphenoxy)ethyl Phenoxyethyl side chain Structural analog; activity not specified 1
N-{3'-Acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide 2-(Piperidin-1-yl)ethyl Piperidine-containing side chain ChemSpider ID: 876722-02-0 3
N-{3'-Acetyl-5-bromo-1-butyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide Butyl, bromo Bromo and alkyl substituents Structural data only; no activity reported 9

Key Observations:

Substituent Impact on Bioactivity: The 2-chlorobenzyl group in CFM-4 confers potent anticancer activity, likely due to enhanced hydrophobic interactions with cellular targets like CARP-1 . Allyl and phenoxyethyl substituents (as in the target compound and analog) may improve membrane permeability but require further validation. Piperidine-containing analogs () could exhibit altered pharmacokinetics due to increased basicity .

Role of the 1,3,4-Thiadiazol Core :

  • The sulfur-rich thiadiazol ring enhances electron-deficient character, facilitating interactions with nucleophilic residues in enzymes or receptors. This is exemplified by derivatives in , where 1,3,4-thiadiazol-based compounds showed IC₅₀ values of 12.4–166.8 μM against leukemia and cervical cancer cells .

and highlight the importance of ring puckering (analyzed via SHELX software) in determining binding modes .

Research Findings and Mechanistic Insights

  • Anticancer Activity: CFM-4 () induces G2/M cell cycle arrest and apoptosis by disrupting cyclin B1 and Cdc20 via caspase-8/-9 activation. This mechanism is distinct from platinum-based chemotherapeutics, suggesting a novel pathway .
  • Antibacterial and Anti-inflammatory Potential: Spiro-thiadiazol derivatives with benzothiazole moieties () demonstrated significant anti-inflammatory and antibacterial activities, though the target compound’s allyl group may shift its therapeutic profile toward anticancer applications .
  • Synthetic Accessibility : The allyl substituent in the target compound may offer synthetic advantages, as allylation reactions are well-established (e.g., describes thiol-alkyne click chemistry for analogous structures) .

Biological Activity

Structural Overview

The compound features a spiroindoline framework, which is known for its diverse biological activities. The presence of the thiadiazole moiety is also noteworthy, as compounds containing this structure have been reported to exhibit various pharmacological effects, including antimicrobial and anticancer properties.

1. Anticancer Properties

Research has highlighted the anticancer potential of spiroindoline derivatives. For instance, compounds similar to N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide have demonstrated promising activity against various cancer cell lines. A study on spiroindoline analogs showed that certain derivatives could inhibit cancer cell proliferation effectively due to their ability to interact with apoptotic pathways and inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1 .

2. Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Compounds with similar structural features have been evaluated for their effectiveness against a range of pathogens. For example, thiazolidinone derivatives have shown significant antibacterial and antifungal activity . The anticipated mechanism involves the disruption of microbial cell wall synthesis and interference with metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the thiadiazole ring has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . The structural attributes of this compound suggest it could similarly modulate inflammatory pathways.

Case Studies and Research Findings

Study Findings
Sava et al. (2021)Investigated thiazolidinone derivatives; highlighted antioxidant and anticancer activities with IC50 values indicating potent effects against cancer cell lines .
Carraro Junior et al. (2020)Evaluated oxazinyl-thiazolidinones; demonstrated selective inhibition of MAO-B isoform, suggesting neuroprotective effects .
ResearchGate Study (2015)Focused on spiroindoline derivatives; showed binding affinities to anti-apoptotic proteins indicating potential for cancer therapy .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling and functionalization. A common approach includes:

  • Step 1: Formation of the spiro[indoline-3,2'-[1,3,4]thiadiazole] core via cyclocondensation of substituted indole derivatives with thiadiazole precursors under acidic conditions (e.g., acetic acid reflux) .
  • Step 2: Introduction of the allyl group via nucleophilic substitution or alkylation, often using allyl bromide in the presence of a base (e.g., triethylamine) to maintain pH control .
  • Step 3: Acetylation of the 3'-position using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dioxane) .
    Key validation steps include monitoring reactions via TLC and characterizing intermediates via melting point, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and elemental analysis .

Basic: How is the spiro structure and functional group arrangement confirmed in this compound?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H NMR resolves the allyl proton signals (δ 5.2–5.8 ppm, multiplet) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and spiro carbon connectivity .
  • X-ray Diffraction: Single-crystal X-ray analysis unambiguously confirms the spiro geometry and spatial arrangement of the acetyl and allyl groups .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N–C stretch in thiadiazole) validate functional groups .

Advanced: How can reaction conditions be optimized to improve yield during the spiro ring formation?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid, as observed in analogous thiadiazole syntheses .
  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction kinetics for spiro ring closure .
  • Computational Modeling: Tools like density functional theory (DFT) predict transition states and energy barriers, guiding solvent/catalyst selection to reduce side reactions .
    Post-reaction, recrystallization from ethanol-DMF mixtures (7:3 v/v) purifies the product, with yields typically improving from 40% to 65% after optimization .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected molecular structure?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require systematic validation:

  • Cross-Technique Validation: Compare NMR data with X-ray results to confirm stereochemical assignments .
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous cases .
  • Dynamic NMR Experiments: Variable-temperature NMR can detect conformational flexibility (e.g., allyl group rotation) causing signal splitting .
    For persistent discrepancies, synthesize analogous compounds (e.g., replacing the allyl group with methyl) to isolate structural contributions .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

Methodological Answer:
Biological assays should align with the compound’s structural motifs (e.g., thiadiazole’s antimicrobial potential):

  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293) assess selectivity. IC₅₀ values <10 μM suggest therapeutic potential .
  • Molecular Docking: Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize compounds with docking scores ≤-7.0 kcal/mol for further study .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to quantify purity (>98% required for pharmacological studies) .
  • Elemental Analysis: Match experimental C, H, N, S percentages with theoretical values (tolerance ±0.3%) .
  • Melting Point: A sharp range (e.g., 210–212°C) indicates homogeneity .

Advanced: How can computational methods enhance the design of derivatives with improved activity?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .
  • Fragment-Based Design: Replace the allyl group with bioisosteres (e.g., propargyl) to enhance target binding while maintaining spiro geometry .

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